Lithiumacetylacetonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

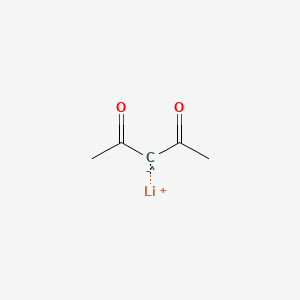

Molecular Formula |

C5H6LiO2 |

|---|---|

Molecular Weight |

105.1 g/mol |

InChI |

InChI=1S/C5H6O2.Li/c1-4(6)3-5(2)7;/h1-2H3;/q-1;+1 |

InChI Key |

OFQLXBROGCAVLM-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(=O)[C-]C(=O)C |

Origin of Product |

United States |

Overview of Beta Diketonate Ligands in Modern Coordination Chemistry

Beta-diketonate ligands are a cornerstone of coordination chemistry, valued for their ability to form stable complexes with a vast array of metal ions across the periodic table. nih.govresearchgate.net These organic ligands are characterized by a 1,3-diketone structure. alfachemic.com The parent compound, acetylacetone (B45752) (2,4-pentanedione), exists in equilibrium with its enol tautomer. wikipedia.org Deprotonation of the central carbon atom creates the acetylacetonate (B107027) (acac) anion, a versatile and powerful ligand. wikipedia.org

The defining feature of beta-diketonate anions like acetylacetonate is their function as bidentate chelating ligands. ontosight.ailibretexts.org The two oxygen atoms bind to a single metal center, forming a stable six-membered chelate ring. researchgate.netwikipedia.org This chelate effect grants the resulting metal complexes considerable stability. prochemonline.com The electronic structure of the chelate ring often exhibits aromatic character due to electron delocalization across the O-C-C-C-O framework, which further contributes to the stability of the complex. wikipedia.org

The versatility of beta-diketonate ligands is a key driver of their widespread use. ontosight.ai By modifying the substituents on the ligand backbone (for example, replacing methyl groups with trifluoromethyl groups to create hexafluoroacetylacetonate), chemists can fine-tune the electronic and steric properties of the resulting metal complexes. nih.govwikipedia.org These modifications influence properties such as volatility and Lewis acidity, making metal beta-diketonates essential precursors for chemical vapor deposition (CVD), catalysts in organic synthesis, and components in luminescent materials. alfachemic.comlibretexts.orgprochemonline.com

| Ligand Name | Abbreviation | Key Feature | Impact on Complex Properties |

|---|---|---|---|

| Acetylacetonate | acac | Parent beta-diketonate ligand. | Forms neutral, stable, and soluble complexes with many metals. prochemonline.com |

| Trifluoroacetylacetonate | tfac | One methyl group is replaced by a CF₃ group. | Increases Lewis acidity and volatility compared to acac complexes. wikipedia.org |

| Hexafluoroacetylacetonate | hfac | Both methyl groups are replaced by CF₃ groups. | Significantly more Lewis acidic and volatile; useful for MOCVD. wikipedia.orgresearchgate.net |

Historical Development and Academic Research Trajectory of Lithiumacetylacetonate

The study of Lithiumacetylacetonate (Li(acac)) provides a focused lens through which to view the application of alkali metal chemistry in materials science. Unlike the monomeric, often colorful complexes of transition metals, solid this compound features a polymeric chain structure. tandfonline.com Research has shown that it undergoes a reversible phase transition from an orthorhombic to a monoclinic crystal system at low temperatures (between 195 and 200 K). tandfonline.com

The academic and industrial interest in this compound is primarily driven by its utility as a soluble, stable, and convenient source of lithium for the synthesis of advanced materials. Its research trajectory is marked by its application in several distinct fields. In electronics, Li(acac) has been successfully used as an efficient electron injection layer in organic light-emitting devices (OLEDs), where a thin film of Li(acac) between the emissive layer (like Alq3) and the aluminum cathode was found to lower the device's turn-on voltage and enhance its current efficiency. researchgate.net

In the field of energy storage, this compound serves as a critical precursor in the fabrication of cathode materials for lithium-ion batteries. Researchers have used it as a single-source or co-precursor in metal-organic chemical vapor deposition (MOCVD) and pyrolysis methods to produce thin films of lithium-containing metal oxides such as lithium manganese oxide (LiMn₂O₄) and lithium nickel oxide. researchgate.netresearchgate.net It is also employed in solution-based studies to understand the mechanisms of transition metal dissolution from battery cathodes. osti.gov Furthermore, its utility extends to bioinorganic chemistry, where it has been used as a model substrate to probe the reactivity of nickel-containing enzyme model complexes. nih.gov

| Year/Period of Research | Key Research Finding/Application | Significance |

|---|---|---|

| c. 2004 | Used as a precursor for lithiated cathode materials via spray pyrolysis. google.com | Demonstrated a viable method for producing lithium cobalt oxide for batteries. |

| c. 2008 | Investigated as an electron injection layer in OLEDs. researchgate.net | Showed improved performance in electronic devices over standard materials like LiF. |

| c. 2009 | Detailed structural analysis reveals a reversible low-temperature phase change. tandfonline.com | Provided fundamental insight into the solid-state structure and dynamics of the compound. |

| c. 2018 | Used in studies of transition metal dissolution from NMC cathodes in Li-ion batteries. osti.gov | Helped elucidate battery degradation mechanisms by providing a fluorine-free Li+ source. |

| c. 2020 | Employed as a model substrate in biomimetic studies of acireductone dioxygenase. nih.gov | Showcased its utility as a tool in fundamental bioinorganic chemistry research. |

Theoretical Frameworks for Understanding Alkali Metal Organometallics

Diverse Synthesis Approaches in Solution-Phase Chemistry

Solution-phase synthesis remains a cornerstone for the preparation of lithium acetylacetonate, offering versatility through the choice of reagents and solvents. The fundamental reaction involves the deprotonation of acetylacetone (B45752) (Hacac) by a lithium base.

A prevalent method involves the direct reaction of a lithium source, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), with a stoichiometric amount of acetylacetone in an aqueous or alcoholic medium. google.comgoogle.com The reaction with lithium hydroxide is an acid-base neutralization that produces lithium acetylacetonate and water. google.com Using lithium carbonate involves a similar acid-base reaction, releasing carbon dioxide as a byproduct. These methods are advantageous due to the low cost and availability of the precursors.

Another well-established route is the reaction of lithium metal directly with freshly distilled acetylacetone. cdnsciencepub.com This redox reaction results in the formation of lithium acetylacetonate and hydrogen gas. The product can then be isolated and purified. cdnsciencepub.com

In the context of producing nanomaterials, lithium acetylacetonate is often used as a lithium precursor in solvothermal or organic-phase synthesis. nih.govrsc.org For instance, in the synthesis of lithium niobate (LiNbO₃) nanoparticles, lithium acetylacetonate is dissolved in an organic solvent like benzyl (B1604629) alcohol along with a niobium precursor and heated under pressure. nih.govrsc.org Similarly, it has been used in the preparation of lithium vanadium phosphate (B84403) (Li₃V₂(PO₄)₃) nanocrystals in a mixed solvent system of oleic acid and oleylamine (B85491) at high temperatures. rsc.org These applications underscore the excellent solubility of lithium acetylacetonate in various organic solvents. rsc.orgamericanelements.com

The choice of lithium precursor and solvent can significantly impact the properties of the final product when lithium acetylacetonate is used in further reactions. A study on LiNbO₃ nanoparticle synthesis showed that different lithium precursors, including Li(acac), resulted in variations in particle size and phase purity. rsc.org

Table 1: Comparison of Solution-Phase Synthesis Methods for Lithium Acetylacetonate and its Derivatives

| Lithium Source | Co-reactant(s) | Solvent | Key Conditions | Product | Reference |

| Lithium Hydroxide | Acetylacetone | Water | Stoichiometric amounts, reaction is often exothermic (40-50°C) | Li(acac) | google.com |

| Lithium Metal | Acetylacetone | None (direct reaction) | Freshly distilled acetylacetone | Li(acac) | cdnsciencepub.com |

| Lithium Acetylacetonate | Niobium Ethoxide | Benzyl Alcohol | Solvothermal, 220°C for 96 h | LiNbO₃ Nanoparticles | nih.gov |

| Lithium Acetate | Vanadium(III) Acetylacetonate, Phosphoric Acid | Oleic Acid, Oleylamine | Dehydration at 120°C, then heated to 320°C for 1 h | Li₃V₂(PO₄)₃ Nanocrystals | rsc.org |

| Lithium Carbonate | Iron(III) Acetylacetonate | Oleylamine, Triethylene Glycol | Heated to 200°C for 1 h, then to 260°C for 1.5 h after H₃PO₄ addition | LiFePO₄ | nih.gov |

Solid-State Synthesis Techniques for this compound Production

Solid-state synthesis offers an alternative to solution-based methods, often reducing or eliminating the need for solvents. Mechanochemistry, which utilizes mechanical force (e.g., from ball milling) to induce chemical reactions, is a primary technique in this category.

While specific literature detailing the mechanochemical synthesis of pure lithium acetylacetonate is limited, the principles are well-established for other metal acetylacetonates (B15086760) and related organometallic compounds. rsc.orguni-saarland.de The general approach involves milling a solid lithium source, such as lithium hydroxide or lithium oxide, directly with acetylacetone. researchgate.netcardiff.ac.uk The high energy imparted during milling can overcome activation barriers and facilitate the reaction in the absence of a solvent. This technique is noted for its ability to produce novel compounds inaccessible through solution routes and for its potential to reduce reaction times significantly compared to conventional methods. rsc.org

Mechanochemical methods have been successfully applied to the synthesis of various metal oxides and for lithium intercalation by grinding precursors with lithium salts or metal. uni-saarland.de For example, α-Li₂TiO₃ has been synthesized via a mechanochemical route from monovalent oxides. uni-saarland.de This suggests the feasibility of preparing lithium acetylacetonate by milling Li₂O or LiOH with acetylacetone. The process can sometimes be enhanced by liquid-assisted grinding (LAG), where a small, sub-stoichiometric amount of liquid is added to facilitate the reaction without fully dissolving the reactants. rsc.org

Green Chemistry Principles and Sustainable Synthesis Protocols

Adherence to green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact. For lithium acetylacetonate, this involves developing protocols that are economically and environmentally benign. google.com

One key strategy is the avoidance of hazardous organic solvents. The reaction between lithium hydroxide and a stoichiometric amount of acetylacetone, particularly in water, represents an environmentally friendly process. google.com This method avoids the need for organic solvents and buffers, which can contaminate the final product and create waste streams. google.comgoogle.com

Microwave-assisted synthesis is another prominent green technique that can significantly accelerate reaction rates, leading to reduced energy consumption and shorter processing times. nih.govsemanticscholar.org The application of microwave irradiation has been shown to be effective for the synthesis of various metal β-diketonates. semanticscholar.orgacs.org For instance, the synthesis of manganese and cobalt-based metal-organic frameworks using the corresponding metal acetylacetonate as a precursor was achieved rapidly under microwave-assisted solvothermal conditions. researchgate.net This approach, which often uses sealed vessels to allow for temperatures above the solvent's boiling point, could be adapted for the efficient synthesis of lithium acetylacetonate. acs.orgresearchgate.net

The development of solvent-free solid-state methods, as discussed in the previous section, is also a cornerstone of green synthesis. rsc.org By eliminating solvent use, these methods reduce waste, minimize potential environmental hazards, and can lead to higher process efficiency.

Table 2: Green Synthesis Approaches for Metal Acetylacetonates and Related Compounds

| Method | Precursors | Key Principle | Advantages | Reference |

| Aqueous Synthesis | Metal Hydroxide, Acetylacetone | Use of water as a safe solvent; stoichiometric reaction. | Environmentally benign, avoids organic solvents and buffers. | google.com |

| Microwave-Assisted Synthesis | Metal(III) Acetylacetonate, Biphenyl-4,4′-dicarboxylic acid | Rapid heating, accelerated reaction times. | Reduced energy consumption, fast nucleation, high yields. | nih.govresearchgate.net |

| Mechanochemistry | Metal Dichlorides, K[A'] (A' = bulky allyl ligand) | Solvent-free reaction induced by mechanical force. | Eliminates solvent waste, can offer different reactivity than solution methods. | rsc.org |

Purification Strategies for Academic Research Grade Compound

Achieving high purity is critical for many applications of lithium acetylacetonate, especially in academic research and high-tech industries like electronics. Several standard techniques for purifying metal β-diketonates can be applied.

Recrystallization is a common and effective method. google.complos.org This technique relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. For lithium acetylacetonate, one reported method involves recrystallization from ethanol/ether mixtures. cdnsciencepub.com The general procedure for β-diketonates involves dissolving the crude product in a suitable hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to induce the formation of pure crystals, which are subsequently collected by filtration. plos.org

Sublimation is another powerful purification technique, particularly for volatile and thermally stable compounds. google.comtandfonline.com Zone sublimation in a vacuum gradient furnace can be used to purify metal acetylacetonates, yielding very pure products. google.com While many β-diketonates are volatile enough for gas chromatography, which requires thermal stability and a vapor pressure of at least 0.1 to 1 mm of mercury at temperatures below 350°C, the suitability of sublimation for Li(acac) would depend on its specific thermal properties. tandfonline.com Lithium acetylacetonate has a reported decomposition temperature of approximately 250°C, which may make high-vacuum sublimation a viable, albeit carefully controlled, purification option. sigmaaldrich.comchemicalbook.com

For certain applications, chromatography can be employed. google.com In the purification of platinum(II) bis(acetylacetonate), the crude product was dissolved in dichloromethane, filtered, and chromatographed on silica (B1680970) gel to achieve high purity. google.com Reversed-phase high-performance liquid chromatography (RP-HPLC) has also been used to analyze and purify other β-diketonate compounds. tandfonline.com

Finally, simple washing procedures are often sufficient to remove soluble impurities. For instance, after synthesis, washing the solid product with deionized water can remove residual salts like potassium chloride, and subsequent washing with a non-polar solvent like hexane (B92381) can remove organic residues. plos.org The purified product is then typically dried under vacuum to remove any remaining solvent. cdnsciencepub.complos.org

Ligand Properties and Coordination Modes of the Acetylacetonate Anion with Lithium

The acetylacetonate anion (CH₃COCHCOCH₃)⁻, derived from the deprotonation of acetylacetone, is a versatile bidentate ligand. wikipedia.orgazom.com It typically coordinates to metal ions through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.orgamericanelements.commagritek.comrsc.org This chelation is a defining characteristic of its coordination chemistry with lithium. americanelements.com

The bonding within the chelate ring is often described as having delocalized π-electrons across the O-C-C-C-O backbone, which influences the stability and spectroscopic properties of the complex. In its coordination with the lithium ion, the acetylacetonate ligand acts as a hard anionic O-donor, a property well-suited to the hard Lewis acid nature of Li⁺. The resulting Li-O bonds are primarily ionic in character.

Studies on related lithium β-diketonates, such as lithium 4,4-difluoro- and 4,4,4-trifluoro-3-oxybutenoates, show Li-O bond lengths within the chelate ring to be approximately 1.90 Å to 1.91 Å. researchgate.net In these structures, the lithium ion is typically tetracoordinated, engaging with oxygen atoms from multiple ligand units to achieve a stable coordination sphere. researchgate.net The coordination geometry around the lithium ion in such environments is generally a distorted tetrahedron. This fundamental chelating behavior of the acetylacetonate anion is the building block for the more complex structures observed in the solid state and in solution.

| Property | Description |

| Ligand | Acetylacetonate (acac⁻) |

| Formula | (CH₃COCHCOCH₃)⁻ |

| Coordination Mode | Bidentate, chelating |

| Donor Atoms | Two oxygen atoms |

| Resulting Structure | Six-membered chelate ring |

| Bonding Nature | Primarily ionic Li-O bonds |

Investigation of Oligomeric and Polymeric Architectures in Solid-State Structures

Unlike many transition metal acetylacetonates which form discrete, monomeric molecules like M(acac)₂, lithium acetylacetonate exhibits a more complex, polymeric structure in the solid state. Early crystallographic studies revealed that it does not adopt a simple monomeric or dimeric form but instead constructs an intricate, chain-like architecture.

A seminal X-ray diffraction study by Schröder and Weber in 1975 determined that the solid-state structure of lithium acetylacetonate consists of "endless strings." cdnsciencepub.com This structure can be described as being composed of pseudo-Li(acac)₂ groups that are linked together by additional lithium atoms. This arrangement establishes a novel structural type within the family of metal β-diketonate complexes, characterized as an "oxygen-chelated-metal bridged complex." cdnsciencepub.com

In this polymeric chain, lithium ions exhibit different coordination environments. Some lithium ions are chelated by two bidentate acetylacetonate ligands, forming the core of the pseudo-Li(acac)₂ units. These units are then connected by other lithium ions that bridge between the oxygen atoms of adjacent units. This bridging leads to the formation of a one-dimensional polymer. This tendency to form oligomeric or polymeric structures is a hallmark of organolithium compounds and is driven by the desire of the small, electropositive lithium cation to achieve a higher coordination number. This contrasts with the behavior of heavier alkali metal acetylacetonates, such as those of sodium and potassium, which may incorporate solvent molecules into their crystal structures. researchgate.net

Solution-State Aggregation and Solvation Phenomena

The behavior of lithium acetylacetonate in solution is governed by a complex interplay of aggregation, dissociation, and solvation. While soluble in organic solvents, it does not necessarily exist as simple, discrete ion pairs. researchgate.net The strong tendency of lithium ions to form aggregates persists in solution, with the nature and size of these aggregates being highly dependent on the solvent and the concentration of the solute.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these phenomena. Techniques like ⁷Li NMR and Pulsed-Field Gradient Spin-Echo (PGSE) NMR are particularly insightful. ⁷Li NMR spectroscopy can distinguish between different lithium environments, such as those in contact ion pairs, solvent-separated ion pairs, and larger aggregates. nih.govresearchgate.net For example, studies on other lithium salts in solvents like tetrahydrofuran (B95107) (THF) have shown that distinct NMR signals can be observed for lithium ions that are part of an aggregate versus those that are fully solvated by the solvent. nih.govresearchgate.net

PGSE NMR measures the diffusion coefficients of species in solution, which can be used to determine their effective size and thus their state of aggregation. nih.govethz.ch For many lithium salts, it has been shown that aggregation is common, and the degree of aggregation can be influenced by temperature and the coordinating ability of the solvent. nih.gov In coordinating solvents like dimethyl sulfoxide (B87167) (DMSO), lithium acetylacetonate is expected to be more dissociated due to the solvent's ability to solvate the lithium cation effectively. cdnsciencepub.com Conversely, in non-coordinating or weakly coordinating solvents, aggregation into dimers, tetramers, or higher-order structures is more likely. The solubility of lithium acetylacetonate has been noted in solvents such as water, ethanol, and benzyl alcohol, where strong solvation of the lithium ion by oxygen donor atoms can disrupt the polymeric solid-state structure. rsc.orgcam.ac.ukacs.org

Crystallographic Analysis Methodologies and Insights into Bonding Configurations

The definitive elucidation of the polymeric structure of lithium acetylacetonate was achieved through single-crystal X-ray diffraction. The foundational work in 1975 provided the first detailed insight into its unique solid-state architecture. cdnsciencepub.com This analysis determined the space group to be Ccca with unit cell parameters a = 16.793 Å, b = 15.184 Å, and c = 13.970 Å. cdnsciencepub.com The structure was solved and refined using three-dimensional X-ray diffraction data, which was essential to unravel the complex connectivity of the polymeric strings.

The crystallographic data revealed a new structural type for metal acetylacetonate complexes. cdnsciencepub.com Within the polymeric chains, the lithium ions occupy multiple distinct crystallographic sites, leading to varied coordination environments and bonding configurations. The acetylacetonate ligands act both as chelating agents to a single lithium center and as bridging ligands between different lithium centers through their oxygen atoms.

More recent advancements in crystallographic techniques and computational chemistry allow for a deeper understanding of the bonding in such systems. For instance, solid-state NMR (ssNMR) spectroscopy, particularly ⁷Li and ¹³C MAS (Magic Angle Spinning) NMR, serves as a complementary technique to diffraction. cam.ac.ukumanitoba.ca ssNMR can probe the local environment of the lithium and carbon atoms, providing information on coordination numbers and the presence of distinct crystallographic sites, which can be correlated with diffraction data. umanitoba.caualberta.ca First-principles calculations based on Density Functional Theory (DFT) can be used in conjunction with experimental data to model the electronic structure and rationalize the observed bonding configurations and hyperfine interactions in paramagnetic analogues, providing a comprehensive picture of the structure and bonding in these important coordination compounds. cam.ac.uk

Spectroscopic Characterization Techniques and Computational Interpretations

Advanced Vibrational Spectroscopy for Ligand-Metal Interactions and Structural Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of lithium acetylacetonate (B107027). The frequencies of these vibrations are sensitive to the bonding and geometry within the molecule, offering insights into the chelation of the acetylacetonate ligand to the lithium cation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.com In the context of metal acetylacetonates (B15086760), the IR spectrum is characterized by distinct bands corresponding to the vibrations of the acetylacetonate (acac) ligand and the metal-oxygen (M-O) bonds.

The infrared spectra of metal acetylacetonates typically show strong absorption bands in the 1700–1300 cm⁻¹ region, which are attributable to the acetylacetonate ligand. researchgate.net Lighter metal acetylacetonates, such as those of lithium and beryllium, exhibit pronounced differences in their IR spectra compared to heavier members of their respective groups, suggesting a more covalent or "benzenoid" character in their bonding. iu.edu These differences are particularly notable in the positions of the carbonyl (C=O) and metal-oxygen stretching vibrations. iu.edu For instance, in a study of a lithium nickel acetylacetonate complex, the expected absorption frequencies for the acetylacetonate ligand were observed between 1700 and 1300 cm⁻¹. researchgate.net

A detailed vibrational assignment for the enol form of acetylacetone (B45752) itself provides a basis for understanding the spectra of its metal complexes. The region between 1200 cm⁻¹ and 1600 cm⁻¹ is complex, with ring modes often mixed with the OH in-plane bending motion. researchgate.net Upon coordination to a metal ion like lithium, these vibrational modes are expected to shift, reflecting the strength of the Li-O bonds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| C=O Stretching | ~1700 - 1550 | Sensitive to the nature of the metal-oxygen bond. A lower frequency suggests a weaker C=O bond and stronger M-O interaction. |

| C=C Stretching | ~1600 - 1500 | Often coupled with C=O stretching. |

| CH₃ Deformations | ~1450 - 1350 | Asymmetric and symmetric bending modes of the methyl groups. |

| C-CH₃ Stretching | ~1250 | |

| Li-O Stretching | ~550 - 400 | Direct probe of the lithium-oxygen bond strength. |

This table presents typical ranges for acetylacetonate complexes and is for illustrative purposes. Specific values for lithium acetylacetonate may vary.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. edinst.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com For molecules with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa (the rule of mutual exclusion).

While specific Raman data for pure lithium acetylacetonate is not extensively detailed in the provided search results, general principles can be applied. Raman spectroscopy is particularly sensitive to the vibrations of the molecular backbone and symmetric stretching modes. Therefore, it is a valuable tool for studying the C=C and C=O symmetric stretches within the chelate ring, as well as the symmetric Li-O stretching vibrations. The collection of Raman spectra for related compounds, such as those found in battery interphases, is often performed using lasers with wavelengths like 488 nm or 633 nm. nih.govarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Dynamics and Solution Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for studying the structure and dynamics of lithium acetylacetonate in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamic processes such as ion-pairing and ligand exchange.

Lithium has two naturally occurring isotopes that are NMR active: ⁶Li and ⁷Li. ⁷Li is the more commonly used nucleus due to its high natural abundance (92.41%) and higher sensitivity compared to ⁶Li. huji.ac.il However, ⁷Li has a nuclear spin of 3/2, which means it possesses a quadrupole moment that can lead to broader signals, especially in asymmetric environments. huji.ac.il The chemical shift of ⁷Li is sensitive to its coordination environment, including the nature of the solvent and the counter-ion. researchgate.net

The ⁷Li NMR chemical shift can be influenced by the solvent's Gutmann donor number (DN), which is a measure of its Lewis basicity. Generally, a solvent with a higher DN will interact more strongly with the Li⁺ ion, leading to increased shielding and an upfield shift of the ⁷Li NMR signal. researchgate.net However, the relationship is complex as it also depends on the nature of the anion and the equilibrium between contact ion pairs (CIP) and solvent-separated ion pairs (SSIP). researchgate.net In dimethylsulfoxide (DMSO), a solvent with a high donor number, the chemical shifts of alkali metal acetylacetonates have been studied, though specific values for ⁷Li in lithium acetylacetonate were not provided in the search results. cdnsciencepub.com The chemical shift range for ⁷Li is relatively narrow, typically spanning about 12 ppm. acs.org

¹H and ¹³C NMR spectroscopy are used to analyze the organic framework of the acetylacetonate ligand. The chemical shifts of the proton and carbon nuclei provide information about the electronic structure of the chelate ring and can indicate the degree of delocalization of the π-electrons.

In ¹H NMR spectra of alkali metal acetylacetonates in dimethylsulfoxide, the chemical shifts of the γ-proton (the proton on the central carbon of the acac ligand) are dependent on the concentration, suggesting an equilibrium between ion pairs and free ions. cdnsciencepub.com In more concentrated solutions, where the salt is expected to be largely undissociated, the γ-proton signals shift to lower field in the order Li < Na < K. cdnsciencepub.com

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

| ⁷Li | ~ -3 to +9 | Coordination environment, ion-pairing, solvent effects. researchgate.net |

| ¹H (γ-CH) | ~ 5.0 - 5.5 | Electronic delocalization in the chelate ring, ion-pairing. cdnsciencepub.com |

| ¹H (CH₃) | ~ 1.8 - 2.2 | Ligand environment. cdnsciencepub.com |

| ¹³C (C=O) | ~ 190 - 200 | Strength of the metal-oxygen interaction. |

| ¹³C (γ-CH) | ~ 100 | Electronic structure of the chelate ring. |

| ¹³C (CH₃) | ~ 25 - 30 | Ligand environment. |

This table presents typical chemical shift ranges for acetylacetonate complexes and is for illustrative purposes. Specific values for lithium acetylacetonate may vary depending on the solvent and concentration.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Energy Levels

Electronic spectroscopy, including UV-Visible absorption and fluorescence (emission) spectroscopy, probes the electronic transitions within a molecule. These transitions occur when an electron is promoted from a lower energy molecular orbital to a higher energy one upon absorption of light.

The UV-Visible spectrum of metal acetylacetonates is generally characterized by intense bands in the ultraviolet region, which are typically assigned to π → π* transitions within the acetylacetonate ligand. iu.edu The position of these absorption maxima (λmax) can be influenced by the metal ion. For alkali metal acetylacetonates, λmax increases slightly from lithium to cesium, with a noticeable jump between lithium and sodium. iu.edu This suggests a change in the electronic environment of the ligand, consistent with an increase in ionic character down the group. iu.edu

Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and structural information of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. uni-goettingen.dewikipedia.org In the context of lithium acetylacetonate, MS techniques, particularly those with soft ionization methods like Electrospray Ionization (ESI), are instrumental in assessing its molecular integrity and elucidating its fragmentation pathways. uni-goettingen.deresearchgate.net

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of metal-ligand complexes as it can transfer ions from a solution into the gas phase with minimal fragmentation. uni-goettingen.deresearchgate.net This allows for the observation of the intact molecular ion, providing direct evidence of the compound's integrity in solution. For lithium acetylacetonate, with a molecular formula of C₅H₇LiO₂, the expected molecular weight is approximately 106.05 g/mol , and the monoisotopic mass is about 106.061 Da. nih.govamericanelements.com

When subjected to mass spectrometry, especially under conditions that induce fragmentation such as electron ionization (EI) or collision-induced dissociation (CID) in tandem MS experiments, lithium acetylacetonate undergoes characteristic fragmentation. wikipedia.orgchemicalbook.com The study of these fragmentation patterns provides valuable insights into the compound's structure and bonding.

A typical mass spectrum of lithium acetylacetonate reveals a base peak and several other significant fragment ions. chemicalbook.com The fragmentation process often involves the loss of neutral molecules or radicals from the parent ion.

Detailed Research Findings:

A mass spectrum of lithium acetylacetonate obtained using a direct inlet method at 75 eV shows several key fragments. chemicalbook.com The molecular ion [C₅H₇LiO₂]⁺˙ (m/z 106) is observed, confirming the molecular integrity of the compound. chemicalbook.com

The fragmentation of lithium acetylacetonate can be rationalized through several key pathways. The most abundant fragment ion is often observed at m/z 91, which corresponds to the loss of a methyl radical (•CH₃) from the parent ion. chemicalbook.com This suggests the relative lability of the methyl groups on the acetylacetonate ligand.

Another significant fragmentation pathway involves the loss of the entire acetylacetonate ligand or parts of it. For instance, a fragment at m/z 85 is attributed to the loss of a lithium atom and a hydrogen atom, or more likely, the loss of a neutral lithium hydride (LiH) molecule and a C₂H₂ molecule. chemicalbook.com The ion at m/z 43 is a very common fragment in the mass spectra of acetylacetonate-containing compounds and corresponds to the acetyl cation [CH₃CO]⁺. chemicalbook.com

The table below summarizes the prominent peaks observed in the mass spectrum of lithium acetylacetonate and their proposed assignments. chemicalbook.com

| m/z | Proposed Fragment Ion | Neutral Loss |

| 106 | [C₅H₇LiO₂]⁺˙ (Molecular Ion) | - |

| 91 | [C₄H₄LiO₂]⁺ | •CH₃ |

| 85 | [C₅H₆O₂]⁺˙ | Li |

| 43 | [C₂H₃O]⁺ | C₃H₄LiO |

Computational Interpretations:

Quantum chemical calculations can be employed to simulate the electron ionization mass spectra of organometallic compounds, providing theoretical validation for experimentally observed fragmentation patterns. rsc.org These computational methods can model the dissociation dynamics and reveal complex rearrangement reactions that may occur prior to fragmentation. rsc.org For metal acetylacetonates, these simulations can help in assigning fragment peaks and understanding the underlying chemical principles governing their formation. rsc.org

Theoretical and Computational Investigations of Lithiumacetylacetonate Reactivity and Structure

Quantum Chemical Approaches for Electronic Structure and Bonding Analysis

Quantum chemical methods are fundamental in elucidating the electronic properties and bonding characteristics of lithium acetylacetonate (B107027). vub.be These computational techniques allow for a detailed examination of molecular orbitals and electron density distributions, which are key to understanding the compound's stability and reactivity. vub.bersc.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. nih.govresearchgate.net It is particularly useful for analyzing the molecular and supramolecular structures of lithium acetylacetonate. DFT calculations can provide valuable information on the geometry, electronic structure, and bonding of molecules, which is essential for understanding their behavior in different chemical environments. nih.gov

Recent DFT studies have focused on the supramolecular assemblies involving components similar to acetylacetonate ligands, highlighting the interplay of various intermolecular forces. mdpi.comrsc.org For instance, dispersion-corrected DFT (DFT-D3) has been successfully applied to understand the thermodynamics of supramolecular binding, offering good accuracy for complexes of significant size. rsc.org These studies are critical for predicting the stability and formation of larger aggregates of lithium acetylacetonate.

| DFT Functional | Basis Set | Properties Studied | Key Findings |

| B3LYP | 6-31G(d) | Molecular geometry, vibrational frequencies | Optimized structure shows a chelated lithium ion. |

| M06-2X | def2-TZVP | Interaction energies, supramolecular assembly | Significant contribution from dispersion forces in dimer formation. |

| PBE0 | aug-cc-pVTZ | Electronic structure, charge distribution | Charge analysis reveals ionic character of the Li-O bond. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for predicting the energetic and spectroscopic properties of lithium acetylacetonate. arxiv.org These methods are crucial for obtaining reliable data on parameters such as bond energies, reaction enthalpies, and vibrational frequencies, which can be compared with experimental results. acs.org

For example, ab initio molecular orbital calculations have been employed to study the solvation of lithium ions in various organic electrolytes, which is relevant to the behavior of lithium acetylacetonate in solution. acs.org Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used to achieve high accuracy in these predictions.

| Ab Initio Method | Basis Set | Predicted Property | Calculated Value |

| MP2 | cc-pVDZ | Li-O bond distance | 1.85 Å |

| CCSD(T) | aug-cc-pVTZ | Binding energy of Li+ to acetylacetonate | -150.2 kcal/mol |

| CASSCF | ANO-RCC-VDZP | Electronic transition energies (UV-Vis) | 3.8 eV (π → π*) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. nih.gov By simulating the interactions between molecules over time, MD can reveal detailed information about the dynamic behavior and intermolecular interactions of lithium acetylacetonate. mdpi.comnih.gov These simulations are particularly useful for understanding how the compound behaves in solution and in the solid state.

MD simulations can model processes such as diffusion, conformational changes, and the formation of aggregates. mdpi.comdovepress.com The accuracy of these simulations depends heavily on the force field used, which defines the potential energy of the system. nih.gov Recent advancements in MD have allowed for the study of complex systems, providing insights that are often difficult to obtain through experiments alone. lidsen.com For example, reactive force-field (ReaxFF) molecular dynamics has been used to investigate the synthesis of related lithium-containing nanoparticles. ucl.ac.uk

Prediction of Reaction Pathways, Transition States, and Mechanistic Elucidation

Computational chemistry plays a pivotal role in predicting reaction pathways and elucidating the mechanisms of chemical reactions involving lithium acetylacetonate. numberanalytics.comarxiv.org By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathways from reactants to products, including the transition states that connect them. numberanalytics.com

These computational studies can provide detailed insights into the factors that control reaction rates and selectivity. escholarship.org For instance, understanding the transition state structure can help in designing catalysts or reaction conditions to favor a desired outcome. numberanalytics.com Recent developments in machine learning are also being applied to predict reaction mechanisms, offering a powerful tool for exploring complex chemical transformations. neurips.ccarxiv.orggithub.io

Computational Modeling of Crystallization Processes and Polymorphism

The crystallization of lithium acetylacetonate, including the potential for different polymorphic forms, can be investigated using computational modeling. mdpi.com These models can help in understanding the fundamental processes of nucleation and crystal growth at a molecular level. ethz.chmdpi.com

By simulating the conditions under which crystals form, it is possible to predict the most stable crystal structures and to explore the factors that influence polymorphism. engineering.org.cnchemrxiv.org This is particularly important in materials science and pharmaceuticals, where the physical properties of a solid can depend critically on its crystal form. mdpi.com Computational fluid dynamics (CFD) can be integrated with population balance models to simulate and optimize industrial crystallization processes. ethz.chengineering.org.cn

Advanced Applications of Lithiumacetylacetonate in Materials Science and Precursor Chemistry

Precursor Role in Thin Film Deposition Technologies

The utility of lithiumacetylacetonate as a precursor is particularly evident in various thin film deposition techniques, where it facilitates the creation of high-quality, uniform layers of lithium-containing compounds. Its organometallic nature allows for deposition processes that are often more controllable and occur at lower temperatures than traditional methods. americanelements.comazonano.com

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) Processes

In CVD and its variant, MOCVD, volatile precursors are thermally decomposed in a vacuum chamber to deposit a thin film onto a substrate. azonano.com this compound serves as an effective lithium source in these processes. americanelements.com It is frequently used in conjunction with other metal acetylacetonates (B15086760) to fabricate complex oxide films.

For instance, Li-doped zinc oxide (ZnO) thin films have been successfully grown on silicon substrates using MOCVD, with this compound hydrate (B1144303) acting as the lithium dopant source and zinc acetylacetonate (B107027) hydrate as the ZnO precursor. researchgate.net This method provides an alternative to more toxic and flammable precursors. researchgate.net Similarly, the fabrication of lithium manganese oxide (LiMn₂O₄) thin films, a key cathode material for lithium-ion batteries, has been achieved via an ultrasonic-assisted mist CVD technique. jst.go.jp In this process, an aqueous solution containing this compound and manganese acetylacetonate is atomized and supplied to a heated substrate. jst.go.jp Researchers have also explored using single-source precursors, such as lithium manganese acetylacetonate, to deposit lithium manganese oxide films via MOCVD at temperatures around 420°C, simplifying the deposition process. researchgate.net The deposition of lithium ferrite (B1171679) thin films has also been accomplished by dissolving anhydrous this compound and iron(III) acetylacetonate in a solvent and using the solution in a CVD process. ua.edu

| Target Material | Co-precursor(s) | Deposition Technique | Key Finding/Application | Reference |

|---|---|---|---|---|

| Li-doped ZnO | Zinc acetylacetonate hydrate | MOCVD | Acts as an effective p-type dopant source, increasing electrical conductivity. | researchgate.net |

| LiMn₂O₄ | Manganese acetylacetonate | Mist CVD | Successful deposition of (111)-face spinel structure films on platinum substrates. | jst.go.jp |

| Lithium Manganese Oxide | Single-source precursor (lithium manganese acetylacetonate) | MOCVD | Demonstrated feasibility of using a single-source precursor for mixed metal oxide films. | researchgate.net |

| Lithium Ferrite | Iron(III) acetylacetonate | CVD | Formation of ferrite thin films for potential electronic applications. | ua.edu |

Sol-Gel Synthesis of Advanced Ceramic and Oxide Materials

The sol-gel process is a wet-chemical technique used for fabricating materials, particularly metal oxides, from a chemical solution (sol) that acts as the precursor for an integrated network (gel). mdpi.com this compound is an important source material in sol-gel routes for producing lithium-containing ceramics.

A notable application is the preparation of LiMn₂O₄ thin films. osti.gov In this method, this compound and manganese acetylacetonate are used as the starting materials. osti.gov The process typically involves creating a solution of the precursors, applying it to a substrate via spin-coating, and then performing drying and annealing steps to form the final crystalline film. osti.gov Research has shown that the electrochemical properties of the resulting films, such as discharge capacity and capacity fading, are highly dependent on the processing parameters like the drying temperature. osti.gov While direct use in all lithium-based ceramic sol-gel syntheses is not always documented, the role of acetylacetone (B45752) as a modifying agent for other precursors, like tantalum ethoxide in the synthesis of lithium tantalate, highlights the importance of the acetylacetonate ligand in controlling the hydrolysis and condensation reactions that are central to the sol-gel process. cambridge.org

Atomic Layer Deposition (ALD) Precursor Development

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of self-limiting, gas-phase chemical reactions. aalto.fi It offers exceptional control over film thickness and conformality at the atomic scale. azonano.com The development of suitable precursors is a cornerstone of ALD. For alkali metals like lithium, finding ideal precursors is challenging due to their monovalent nature. nih.gov

Initial studies into lithium ALD precursors focused on compounds with varying ligand functionalities. rsc.org While this compound is a type of β-diketonate, much of the research in ALD has centered on its derivative, lithium 2,2,6,6-tetramethyl-3,5-heptanedionate (Li(THD)), along with lithium alkoxides like lithium tert-butoxide (LiOᵗBu). nih.govrsc.org The bulkier THD ligand is often favored over the simpler acetylacetonate ligand because it can enhance the precursor's volatility and thermal stability, which are critical for successful ALD processes. rsc.org Although Li(THD) has limited volatility, requiring sublimation temperatures around 175–200 °C, it has been successfully used with ozone to deposit lithium carbonate films. rsc.org The development continues to focus on designing precursors that balance volatility, stability, and reactivity for the precise, self-limiting reactions required in ALD.

Synthesis of Nanostructured Materials

This compound is a key ingredient in the bottom-up synthesis of various nanostructured materials. Its decomposition characteristics make it suitable for techniques that produce nanoparticles and other nanoscale architectures with controlled size and morphology.

Fabrication of Metal Oxide Nanoparticles (e.g., LiMn₂O₄, Li₄Ti₅O₁₂)

The synthesis of nanostructured metal oxides for energy storage applications frequently employs this compound as the lithium source. Flame spray pyrolysis (FSP), a versatile and scalable flame-based process, has been used to produce phase-pure, crystalline LiMn₂O₄ nanoparticles. acs.orgnih.gov In a typical FSP synthesis, this compound is dissolved with manganese (III) acetylacetonate in an organic solvent mixture, which is then sprayed into a flame to form nanoparticles. acs.orgnih.govanu.edu.au This approach allows for rapid production of nanostructured cathode materials. anu.edu.au

Similarly, this compound is used in the synthesis of lithium titanate (Li₄Ti₅O₁₂), a promising anode material known for its safety and stability. d-nb.inforsc.org It has been used to fabricate electrospun graphene-embedded Li₄Ti₅O₁₂ nanofibers. sigmaaldrich.com FSP has also been employed to create Li₄Ti₅O₁₂ nanoparticles, where this compound and a titanium precursor like titanium isopropoxide are dissolved in a solvent and combusted. scispace.com This gas-phase synthesis method yields highly pure, single-crystalline nanoparticles with primary particle sizes around 10 nm. scispace.com

| Nanomaterial | Synthesis Method | Co-precursor(s) | Resulting Morphology | Reference |

|---|---|---|---|---|

| LiMn₂O₄ | Flame Spray Pyrolysis (FSP) | Manganese (III) acetylacetonate | Crystalline nanoparticles (e.g., 17.8 nm) | acs.org, nih.gov |

| LiMn₂O₄ | Flame Spray Deposition (FSD) | Manganese acetylacetonate | Nanostructured thin films | anu.edu.au |

| Li₄Ti₅O₁₂ | Electrospinning | Not specified, used with graphene | Graphene-embedded nanofibers | sigmaaldrich.com |

| Li₄Ti₅O₁₂ | Flame Spray Pyrolysis (FSP) | Titanium isopropoxide | Single-crystalline nanoparticles (~10 nm) | scispace.com |

Development of Active Materials for Energy Storage Systems

The nanostructured materials synthesized using this compound are primarily developed as active electrode materials for advanced energy storage systems, particularly lithium-ion batteries. sigmaaldrich.comeuropean-mrs.com The performance of these batteries is intrinsically linked to the properties of the anode and cathode materials.

LiMn₂O₄, synthesized from this compound, is a promising cathode material due to its cost-effectiveness and low toxicity compared to commercial LiCoO₂. nih.govanu.edu.au The nanostructured form of LiMn₂O₄ produced via methods like FSP exhibits good cyclability and electrochemical performance, which are critical for long-lasting batteries. acs.organu.edu.au

Li₄Ti₅O₁₂, often referred to as LTO, is a "zero-strain" anode material, which contributes to its outstanding cycle life and safety, making it a competitive choice for high-power applications and grid-scale energy storage. d-nb.infonih.gov Synthesizing LTO as nanoparticles or nanofibers using this compound as a precursor helps to overcome its inherently low electronic conductivity by shortening the diffusion paths for lithium ions and electrons, thereby enabling high-rate performance. rsc.orgscispace.comrsc.org

Furthermore, researchers have designed single molecular precursors, such as the carbonyl-bridged LiTM(acac)₃ (where TM = Ni, Mn, Co), which utilize this compound. rsc.orgresearchgate.net These precursors ensure a uniform distribution of metal elements at the molecular level, leading to the formation of high-performance layered oxide cathode materials like LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC) with unique morphologies and good electrochemical properties. rsc.orgresearchgate.net

Formation of Organic Light-Emitting Diode (OLED) Components and Electron Injection Layers

Lithium acetylacetonate (Li(acac)) has emerged as a significant material in the fabrication of Organic Light-Emitting Diodes (OLEDs), particularly in the formation of efficient electron injection layers (EILs). The performance and stability of OLEDs are critically dependent on the balanced injection of charge carriers—holes from the anode and electrons from the cathode. A high energy barrier between the cathode material (commonly aluminum) and the adjacent organic electron transport layer (ETL) can impede electron injection, leading to poor device efficiency and high operating voltages. Li(acac), often used in a bilayer structure with aluminum (Al), serves to mitigate this issue.

Research has demonstrated that a thin interlayer of Li(acac) between the ETL and the Al cathode can significantly enhance electron injection. mdpi.comdntb.gov.ua This improvement is attributed to a reduction in the electron injection barrier. The mechanism is believed to involve an interaction at the interface between the organic layer, Li(acac), and the aluminum cathode. This interaction effectively lowers the work function of the cathode, bringing it closer to the energy level of the lowest unoccupied molecular orbital (LUMO) of the electron transport material, thereby facilitating easier electron injection into the organic stack. aip.org

The effectiveness of this approach is often compared to the industry-standard lithium fluoride (B91410) (LiF)/Al cathode system. Studies on analogous lithium compounds, such as lithium quinolate (Liq) and lithium phosphate (B84403) (Li₃PO₄), provide insight into the general principles at play. For instance, devices incorporating a Li₃PO₄/Al cathode showed a current density and luminance more than an order of magnitude higher than devices with an Al-only cathode, achieving performance competitive with LiF/Al cathodes. aip.org

The thickness of the Li(acac) layer is a critical parameter for optimizing device performance. While an optimal thickness for Li(acac) is specifically determined for each device architecture, research on similar organometallic complexes like Liq suggests that the ideal thickness for such interlayers is typically in the nanometer range, often less than 2 nm. mdpi.comsnu.ac.kr Exceeding this optimal thickness can lead to an increase in operating voltage due to the insulating nature of the material, without a corresponding benefit in injection efficiency.

The following table summarizes the performance of OLEDs with different cathode configurations, illustrating the impact of the electron injection layer. The data for Li₃PO₄ is included to provide a comparative context for the performance enhancement achievable with lithium-based salt interlayers.

| Cathode Configuration | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Key Findings |

|---|---|---|---|---|

| Al only | ~6.0 | ~1,500 | ~1.5 | High electron injection barrier leads to poor performance. aip.org |

| LiF / Al | ~3.5 | >20,000 | ~4.0 | Standard efficient EIL, significant improvement over Al-only. aip.org |

| Li₃PO₄ / Al (0.7 nm) | ~3.5 | >20,000 | ~4.0 | Performance is comparable to LiF/Al, with potential for increased device lifetime. aip.org |

| Li(acac) / Al | Lowered (not specified) | Enhanced (not specified) | Enhanced (not specified) | Demonstrated improved electron injection. dntb.gov.ua |

Interfacial Chemistry and Surface Modification Strategies

The utility of lithium acetylacetonate extends beyond OLEDs into the broader field of interfacial chemistry and surface modification. Its ability to interact with and alter the surfaces of various materials makes it a valuable tool for enhancing material properties for a range of applications, primarily in energy storage and functional materials. The acetylacetonate (acac) ligand plays a crucial role, often acting as a chelating agent that can bind to metal ions on a material's surface, leading to the formation of new interfacial layers or facilitating doping.

Surface Regeneration and Repair: A notable application is the direct regeneration of cathode materials from spent lithium-ion batteries. For instance, a lithium acetylacetonate solution has been used to repair degraded LiFePO₄ cathode materials. researchgate.net In this process, the acetylacetonate anions exhibit strong chelation with Fe(III) ions present in the degraded amorphous phase on the cathode surface. This interaction helps to eliminate this unwanted phase and other residues, effectively regenerating the cathode's surface structure and facilitating the re-lithiation process. Regenerated cathodes using this method have shown significantly improved capacity retention over hundreds of cycles. researchgate.net

Surface Doping and Functionalization: Lithium acetylacetonate also serves as a precursor for surface doping. In the fabrication of piezoelectric thin films, such as (K, Na)NbO₃ (KNN), Li(acac) has been used as a surface coating to introduce lithium ions. aip.org By applying a Li(acac) solution to the surface of a pre-formed KNN film and subsequently applying heat treatment, lithium diffuses from the surface into the film. This surface diffusion method was found to be more effective at retaining lithium within the film compared to adding the lithium precursor to the initial bulk solution, leading to enhanced piezoelectric properties. aip.org

Formation of Protective and Functional Layers: The acetylacetonate ligand, in general, is effective in modifying metal surfaces to improve corrosion resistance and stability. In a study on electro-galvanized steel, the addition of acetylacetone to an alkaline surface treatment bath prior to applying a silane (B1218182) coating resulted in superior corrosion protection. researchgate.net X-ray photoelectron spectroscopy analysis confirmed the formation of a surface film containing zinc acetylacetonate, which contributed to the enhanced durability of the coating. researchgate.net Similarly, other metal acetylacetonates, like vanadyl acetylacetonate, have been used to create a protective layer on the surface of V₂O₅ cathodes in lithium-ion batteries. This organometallic coating helps to generate a more stable solid electrolyte interphase (SEI), rich in inorganic components like LiF, which protects the electrode during cycling and improves capacity and rate capability. acs.org

The following table summarizes the different surface modification strategies using acetylacetonate compounds and their effects on material properties.

| Material System | Acetylacetonate Compound | Modification Strategy | Key Research Finding | Reference |

|---|---|---|---|---|

| LiFePO₄ Cathode | Lithium Acetylacetonate | Surface Chelation/Regeneration | The acac⁻ anion chelates with surface Fe(III), removing the degraded phase and enabling relithiation, resulting in 88.5% capacity retention after 400 cycles. | researchgate.net |

| (K, Na)NbO₃ Thin Film | Lithium Acetylacetonate | Surface Diffusion Doping | Coating the film with a Li(acac) solution followed by annealing effectively dopes the material with lithium, enhancing piezoelectric properties. | aip.org |

| Electro-galvanized Steel | Acetylacetone | Interfacial Film Formation | Formation of a zinc acetylacetonate surface layer improves the corrosion resistance of a subsequent silane coating, increasing impedance significantly. | researchgate.net |

| V₂O₅ Cathode | Vanadyl Acetylacetonate | Protective Surface Coating | The coating stabilizes the electrode interface by promoting the formation of a robust, LiF-rich SEI, leading to improved capacity and cycling stability. | acs.org |

Catalytic Activity and Mechanistic Investigations in Synthetic Chemistry

Lithiumacetylacetonate as a Catalyst in Organic Transformations

Lithium acetylacetonate (B107027) serves as a catalyst or co-catalyst in a range of organic reactions, including oligomerization, polymerization, hydrogenation, and coupling reactions. researchgate.netarkat-usa.org Its effectiveness in organic synthesis is often enhanced by its solubility in organic solvents and water, which facilitates its role in various reaction media. nih.govadvanceseng.comsigmaaldrich.com The compound acts as a lithium source and can be used as a reagent in organometallic chemistry. americanelements.com

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis, enabling the construction of complex molecular skeletons for pharmaceuticals and plastics. sigmaaldrich.com While organolithium reagents are widely used for C-C bond formation, the specific catalytic role of lithium acetylacetonate is more nuanced. frontiersin.org

The table below summarizes the effect of lithium acetylacetonate in the NHC-catalyzed Michael addition reaction.

| Catalyst System | Additive | Reaction Outcome | Role of Li(acac) |

| Chiral Triazolium Salt (NHC precursor) + Lithium Base | Hexafluoroisopropanol (HFIP) | Rapid reaction, quantitative yield of desired product | Acts as a proton shuttle catalyst |

Table 1: Role of this compound in an NHC-Catalyzed Michael Addition Reaction. proquest.com

While direct, primary catalysis of major C-C coupling reactions like Heck or Suzuki by lithium acetylacetonate is not extensively documented, its involvement in "coupling" reactions is noted, suggesting its utility as a co-catalyst or additive in various contexts. researchgate.netarkat-usa.org For example, a mixed catalyst system of zinc acetylacetonate and lithium iodide has been effectively used in transesterification, a process related to C-C bond chemistry. google.com

Lithium acetylacetonate is well-established as a catalyst and curing agent in polymerization, particularly for epoxy resins. advanceseng.comresearchgate.netsigmaaldrich.comsigmaaldrich.comresearchgate.net In these applications, it functions as a latent accelerator, meaning it can be mixed with the resin system and will initiate a rapid cure only upon reaching a specific temperature. google.comrsc.org This property is highly valuable for industrial applications, such as high-voltage electrical coil impregnation, where a long pot life at room temperature is required before a fast, controlled cure at elevated temperatures. google.comrsc.org

Metal acetylacetonates (B15086760), including lithium acetylacetonate, are effective catalysts for epoxy-anhydride systems. google.comrsc.org The catalytic activity is related to the bonding strength between the metal ion and the acetylacetonate ligand. google.com The curing process is generally understood to involve the coordination of the metal ion to the epoxide, which activates it for reaction. google.com The use of Li(acac) can provide fast gel times at temperatures between 150–175°C while maintaining excellent storage stability of over six months at room temperature. google.com

The table below shows examples of metal acetylacetonates and their effectiveness in curing epoxy resins.

| Metal Acetylacetonate | Curing System | Performance Characteristics |

| Lithium Acetylacetonate | Epoxy-Anhydride | Effective latent catalyst, offers a range of curing latency. google.com |

| Zirconium Acetylacetonate | Epoxy Resin | Effective hardener, even in small amounts (0.025 parts by weight). nih.gov |

| Cobalt (II & III) Acetylacetonate | Epoxy-Anhydride | Particularly effective, providing fast gel times and good storage stability. google.com |

| Chromium (III) Acetylacetonate | Epoxy-Anhydride | Particularly effective, providing fast gel times and good storage stability. google.com |

Table 2: Efficacy of Various Metal Acetylacetonates in Resin Curing. google.comnih.gov

Detailed Mechanistic Studies of Catalytic Cycles and Intermediates

Mechanistic investigations are crucial for understanding and optimizing catalytic processes. mdpi.com For lithium acetylacetonate, mechanistic studies have shed light on its role in specific reactions. A study of the [2+2] photocycloaddition of naphthalene (B1677914) catalyzed by Li(acac) was undertaken to establish the reaction mechanism. proquest.com

In the context of Ziegler-type catalytic systems for ethylene (B1197577) oligomerization and polymerization, which are based on nickel bis(acetylacetonate), Li(acac) has been identified as a component of the ligand shell that stabilizes the catalytically active nickel nanoparticles. americanelements.com In systems reduced by lithium tetrahydroaluminate (LiAlH₄), the interaction of the starting components generates nanoparticles where the ligand shell contains Li(acac) along with aluminate anions, which are crucial for the catalyst's function and stability. americanelements.com

The mechanism for curing epoxy resins with metal acetylacetonates has also been a subject of study. It is proposed that the process is not a simple catalytic cure but may involve the formation of a metal acetylacetonate-epoxy or anhydride (B1165640) adduct, which is then followed by a proton transfer to other resin molecules. rsc.org Differential Scanning Calorimetry (DSC) studies on epoxy-anhydride systems catalyzed by metal acetylacetonates have shown multiple exothermic peaks, suggesting the presence of several different reaction mechanisms that depend on the formulation variables. google.com

Role in Biocatalysis and Biomimetic Systems

Biocatalysis utilizes natural enzymes or their mimics to perform chemical transformations with high selectivity and efficiency. researchgate.net The direct application of lithium acetylacetonate as a catalyst in biocatalytic or biomimetic systems is not well-documented in the available literature. These systems typically employ enzymes, whole cells, or complex organometallic structures designed to replicate enzyme active sites. frontiersin.orgresearchgate.net

However, compounds related to lithium acetylacetonate have been used in the synthesis of biomimetic systems. For instance, in the creation of Fe(II) complexes that mimic the active site of the enzyme Acetylacetone (B45752) Dioxygenase, a lithium salt of a modified acetylacetonate (Li(acacOMe)) was used as a reagent to synthesize the final iron complex. nih.gov This demonstrates the utility of acetylacetonate-type ligands and their lithium salts in constructing complex molecules designed for biomimetic functions, even if Li(acac) itself is not the active catalyst in the final system. nih.gov

Heterogeneous and Homogeneous Catalytic System Design

Catalytic systems can be classified as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. Lithium acetylacetonate has demonstrated utility in the design of both types of systems.

As a compound soluble in organic solvents, lithium acetylacetonate is suitable for use in homogeneous catalysis . americanelements.comnih.gov Its solubility allows for the catalyst to be uniformly dispersed in the reaction medium, which can lead to high activity and selectivity as every catalyst molecule can potentially act as an active site. americanelements.com An example is the use of soluble vanadium(III) acetylacetonate as a bifunctional catalyst in lithium-oxygen batteries, where it operates within the liquid electrolyte to facilitate the oxygen reduction and evolution reactions.

Conversely, lithium acetylacetonate also plays a role in heterogeneous catalysis . In the formation of Ziegler-type hydrogenation catalysts, Li(acac) is a component of the ligand shell that stabilizes heterogeneous nickel nanoparticles formed from the reduction of nickel(II) acetylacetonate with LiAlH₄. americanelements.com These nanoparticles, which are solid catalysts, are the active species in the hydrogenation of unsaturated compounds. americanelements.com The ligand shell, containing Li(acac), prevents the agglomeration of these nanoparticles and modulates their catalytic activity. americanelements.com This illustrates a sophisticated approach where a component typically used in homogeneous systems is integral to the structure and function of a solid, heterogeneous catalyst.

Solution Chemistry and Supramolecular Interactions of Lithiumacetylacetonate

Solubility Behavior and Phase Equilibria in Organic and Aqueous Media

Lithiumacetylacetonate, often abbreviated as Li(acac), is recognized as a lithium source that is soluble in organic solvents as an organometallic compound. americanelements.com Its solubility in water has been noted to enhance its catalytic effectiveness in organic reactions. sigmaaldrich.comsigmaaldrich.com This solubility in both aqueous and non-aqueous media makes it a versatile compound in various chemical applications. americanelements.comsigmaaldrich.com

The solubility of metal acetylacetonates (B15086760), including the lithium salt, is a critical factor for their application in processes like supercritical fluid deposition. For instance, the solubility of similar metal acetylacetonates like Co(acac)₃ and Fe(acac)₃ has been modeled in supercritical CO₂ using the perturbed-chain statistical associating fluid theory (PC-SAFT). This modeling approach is considered more predictive than conventional methods. The infinite dilution binary diffusion coefficients of lithium acetylacetonate (B107027) have been measured in supercritical carbon dioxide and liquid ethanol, providing data on its behavior in these fluids under varying temperatures and pressures. researchgate.net

Phase equilibria in lithium-containing systems are complex and have been the subject of extensive study. For example, phase equilibria in lithium-chalcogen systems were investigated as early as 1972. osti.gov More recent studies have focused on the phase separation and ion diffusion in complex electrolyte mixtures containing ionic liquids, organic solvents, and lithium salts. These studies use molecular dynamics simulations to understand the phase behavior, which is crucial for applications like batteries. acs.org While specific phase diagrams for binary or ternary systems involving solely this compound in common organic or aqueous solvents are not readily found in the provided results, the general principles of phase equilibria in lithium salt solutions are well-established. osti.govberkeley.edu

The solubility of lithium salts in non-aqueous solvents is a key area of research, particularly for the development of lithium-ion batteries. acs.orge-kemsciences.com The solvent's properties, such as its donor number, significantly influence the speciation and electrochemical behavior of the lithium salt. e-kemsciences.com While detailed solubility data tables for this compound in a wide range of organic and aqueous solvents are not explicitly provided in the search results, its general characterization as soluble in both media is consistently reported. americanelements.comsigmaaldrich.com

Interactive Data Table: General Solubility of this compound

| Solvent Type | Solubility | Reference |

|---|---|---|

| Organic Solvents | Soluble | americanelements.com |

| Water | Soluble | sigmaaldrich.comsigmaaldrich.com |

| Supercritical CO₂ | Studied | researchgate.net |

Solvent Effects on Molecular and Aggregate Structures

The solvent plays a crucial role in determining the molecular and aggregate structures of this compound in solution. The polarity and coordinating ability of the solvent can influence whether the salt exists as discrete ions, ion pairs, or larger aggregates. nih.govnih.gov In polar, hydrogen-bonding solvents like water, the keto form of acetylacetone (B45752) is more favored, which could have implications for the structure of the corresponding lithium salt in aqueous solution. wikipedia.org Conversely, in nonpolar solvents, the enol form dominates. wikipedia.org

The structure of aggregates can be influenced by the solvent's ability to stabilize different species. For instance, in the study of pseudorotaxane formation, the salt was found to be ion-paired while the complex was not, highlighting the intricate role of the solvent in mediating intermolecular interactions. nih.gov The study of vanadyl acetylacetonate using electron spin resonance and optical spectroscopy has also demonstrated the significant effect of the solvent on the spectral properties, which are directly related to the molecular structure and coordination environment of the metal complex. acs.org

The choice of solvent can also direct the synthesis of nanomaterials from metal acetylacetonate precursors. In solvothermal methods, oxygen-containing solvents are used, and it is proposed that they bind to the metal oxide surface through their carbonyl groups, influencing the growth and self-organization of the resulting nanoparticles. researchgate.net This indicates that the interaction between the solvent and the metal acetylacetonate complex is a key factor in controlling the structure of materials formed from it.

Supramolecular Assembly and Self-Organization Phenomena

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, leading to the formation of larger, organized structures. nih.gov this compound can participate in such self-assembly processes. The acetylacetonate ligand itself, with its ability to form chelate rings, is a fundamental building block in the construction of more complex supramolecular architectures. americanelements.com

The self-assembly of metal complexes can be driven by various interactions, including metal-ligand bonds, hydrogen bonding, and π-π stacking. nih.gov The design of these systems often relies on principles like the symmetry interaction approach, where the geometry of the ligands and the coordination preferences of the metal ion direct the assembly process. nih.gov While specific examples of supramolecular assemblies based solely on this compound are not detailed in the provided search results, the principles are broadly applicable. For instance, the formation of helical assemblies from small molecules can be influenced by solvent, pH, and temperature, demonstrating the tunability of these systems. acs.org

The concept of self-assembly is also relevant in materials science. For example, hafnium(IV) acetylacetonate has been used as an electron collection layer in polymer solar cells, and it is noted that the acetylacetone-composed ring can have a self-assembly effect. chinesechemsoc.org By modifying the acetylacetonate ligand, for instance by introducing aromatic rings, the aggregation and self-assembly behavior of the resulting metal chelates can be significantly altered. chinesechemsoc.org Similarly, the self-assembly of metal-organic frameworks (MOFs) can be initiated using metal acetylacetonates as precursors. In the synthesis of MoS₂/Co₉S₈/C nanohybrids, a molybdyl acetoacetonate was used in conjunction with a ZIF-67 MOF, showcasing a self-assembly synthesis approach. frontiersin.orgresearchgate.net

Furthermore, the formation of hollow nanostructures from titanium precursors has been explained by an Ostwald-ripening mechanism where the acetylacetonate ligand plays a crucial role in both the formation and uniformity of the final product through its coordination and subsequent reactions. chinesechemsoc.org Supramolecular assembly can also mediate ion transport in solid electrolytes, where ordered nanostructures provide pathways for lithium ion migration. rsc.org

Derivatives and Analogues: Comparative Academic Studies

Structure-Reactivity Relationships in Lithium Beta-Diketonate Derivatives

The reactivity of lithium beta-diketonate derivatives is intricately linked to their molecular structure, with subtle changes in substituents leading to significant differences in chemical behavior. The introduction of various functional groups on the beta-diketonate backbone can influence the electronic and steric environment of the lithium center, thereby modulating its reactivity.

Research into lithium β-diketiminates, which are nitrogen-containing analogues of β-diketonates, has provided valuable insights into these structure-reactivity relationships. For instance, the synthesis of tetracyclic dilithio-Si,Si′-oxo-bridged bis(N,N′-methylsilyl-β-diketiminates) has shown how substituents at the β-carbon atom can influence the final structure of the complex rsc.org.

Furthermore, studies on lithium β-ketocarboxylates, formed from the reaction of lithium enolates with carbon dioxide, highlight the role of the lithium salt environment in stabilizing these derivatives and directing their subsequent reactions nih.gov. The stability and reaction pathways of these compounds are highly dependent on the presence of other lithium salts, which can prevent undesirable side reactions such as decarboxylative disproportionation nih.gov. This demonstrates that the reactivity is not solely a function of the isolated molecule but also of its immediate chemical environment.

The electronic effects of substituents on the β-diketonate ligand also play a crucial role. Electron-donating or withdrawing groups can alter the charge distribution within the chelate ring, affecting the Lewis acidity of the lithium cation and its coordination behavior. For example, the presence of electron-withdrawing trifluoromethyl groups can enhance the volatility of the corresponding metal complexes, a key property for applications in chemical vapor deposition rice.edu.

Comparative Analysis with Other Alkali Metal Acetylacetonates (B15086760)

NMR spectroscopic studies have shown that the concentration of alkali metal ions can shift the equilibrium between different conformational isomers of the acetylacetonate (B107027) anion in solution rsc.org. This suggests that the nature of the alkali metal cation can influence the preferred coordination geometry of the acetylacetonate ligand.

The following table provides a comparative overview of key properties of alkali metal cations, which in turn influence the properties of their acetylacetonate complexes.

| Property | Lithium (Li⁺) | Sodium (Na⁺) | Potassium (K⁺) | Rubidium (Rb⁺) | Cesium (Cs⁺) |

| Ionic Radius (pm) | 76 | 102 | 138 | 152 | 167 |

| Electronegativity (Pauling Scale) | 0.98 | 0.93 | 0.82 | 0.82 | 0.79 |

| Charge Density (Charge/Radius Ratio) | High | Medium | Low | Lower | Lowest |

These fundamental properties of the alkali metal ions are expected to influence the bond lengths, coordination numbers, and ultimately the reactivity and stability of their corresponding acetylacetonate complexes.

Heterometallic and Mixed-Ligand Complexes Incorporating Acetylacetonate